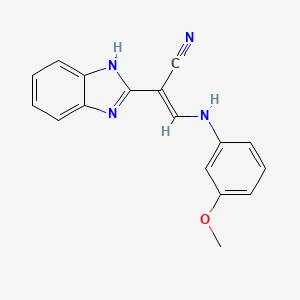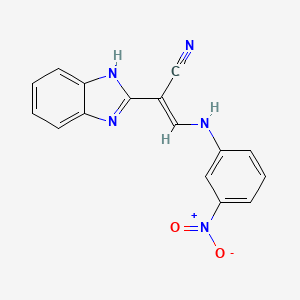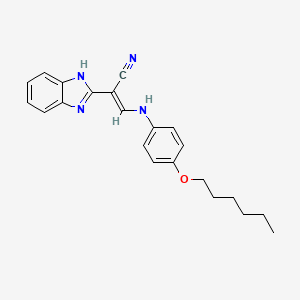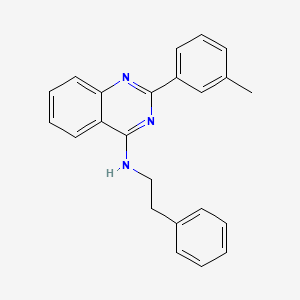![molecular formula C23H19N3O B7743378 1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B7743378.png)
1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amination Reaction: The amino group is introduced by reacting the quinazoline derivative with an appropriate amine, such as aniline, under suitable conditions.
Final Coupling: The final step involves coupling the aminated quinazoline derivative with ethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Pharmaceutical Development: The compound is explored for its potential to develop new therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Chemical Biology: It serves as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Studied for its anticancer and antifungal activities.
1-(3-(2-Methylphenyl)-4-quinazolinyl)ethanone: Similar structure with variations in the phenyl group, affecting its biological activity.
Uniqueness
1-(3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethanone is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
1-[3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-7-5-9-18(13-15)22-25-21-12-4-3-11-20(21)23(26-22)24-19-10-6-8-17(14-19)16(2)27/h3-14H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKJZTRDTLLWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile](/img/structure/B7743322.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B7743325.png)

![(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)anilino]prop-2-enenitrile](/img/structure/B7743343.png)
![ethyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate](/img/structure/B7743355.png)
![propyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate](/img/structure/B7743357.png)
![ethyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate](/img/structure/B7743361.png)
![propyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate](/img/structure/B7743362.png)


![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-((2-chlorobenzyl)oxy)phenyl)amino)acrylonitrile](/img/structure/B7743376.png)

![4-[(6-Ethoxycarbonyl-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743395.png)
